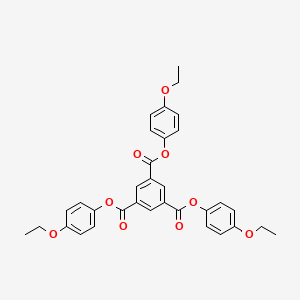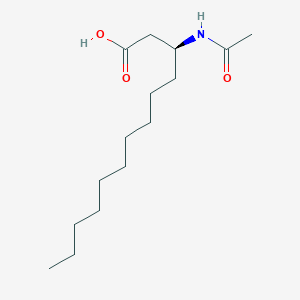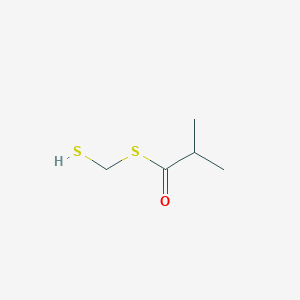
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structure and properties. It contains a dithiolethione ring, which is a five-membered ring with two sulfur atoms and one thione group. The presence of the 2,4-dichloro-5-fluorophenyl group adds to its distinct chemical characteristics, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2,4-dichloro-5-fluoroaniline with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione involves its interaction with cellular components. The compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. Additionally, the compound can interact with specific molecular targets, such as enzymes involved in cell signaling pathways, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the same aromatic ring structure but differ in the functional groups attached to the ring.
Dithiolethione derivatives: Compounds with similar dithiolethione rings but different substituents on the ring.
Uniqueness
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione is unique due to the combination of the 2,4-dichloro-5-fluorophenyl group and the dithiolethione ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918503-75-0 |
|---|---|
Fórmula molecular |
C9H3Cl2FS3 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
5-(2,4-dichloro-5-fluorophenyl)dithiole-3-thione |
InChI |
InChI=1S/C9H3Cl2FS3/c10-5-2-6(11)7(12)1-4(5)8-3-9(13)15-14-8/h1-3H |
Clave InChI |
XROFGLCAGWZCMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)Cl)C2=CC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
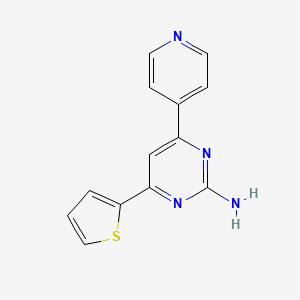

![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
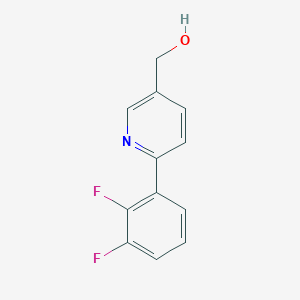
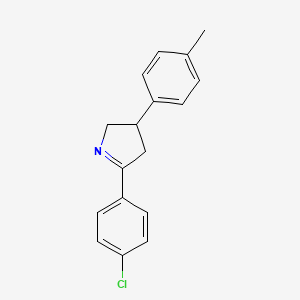
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
